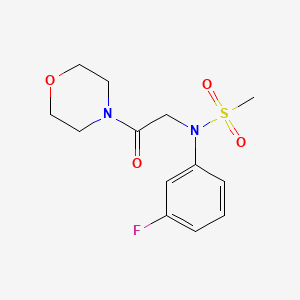
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a synthetic compound that is widely used in scientific research. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its ability to bind to specific targets in the body. It has been shown to bind to the active site of HDAC, thereby inhibiting its activity. This leads to an increase in the acetylation of histones, which can result in changes in gene expression. This compound has also been shown to bind to the sigma-1 receptor, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide are diverse and depend on the specific target that it binds to. Inhibition of HDAC activity can result in changes in gene expression, which can have a wide range of effects on cellular function. Binding to the sigma-1 receptor can modulate the activity of various signaling pathways, which can affect processes such as cell survival, proliferation, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide in lab experiments is its ability to selectively modulate the activity of specific targets. This allows researchers to study the effects of these targets on cellular function in a controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of HDAC. Another area of interest is the investigation of the role of the sigma-1 receptor in various diseases, such as cancer and neurodegenerative disorders. Additionally, the potential use of this compound as a therapeutic agent in these diseases is an area of active research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzamide in the presence of a base, such as triethylamine, to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has been extensively used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of cellular signaling pathways.
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-4-12(13(17)8-10)16(19)18-11-3-5-14-15(9-11)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZFUQTWSLKHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5801346.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)


![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)



![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)